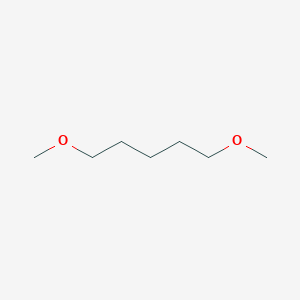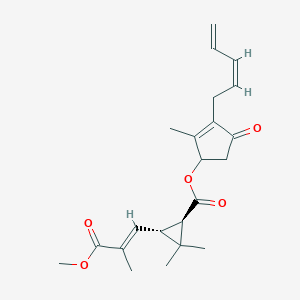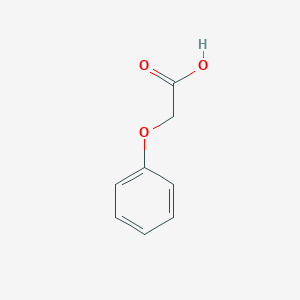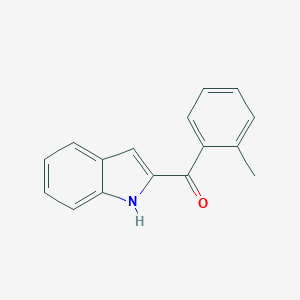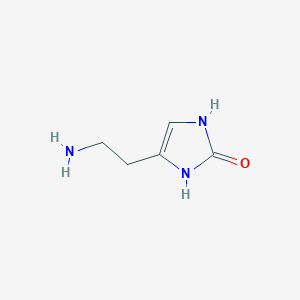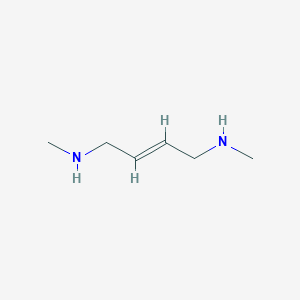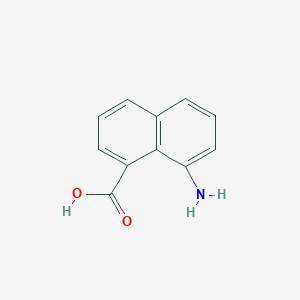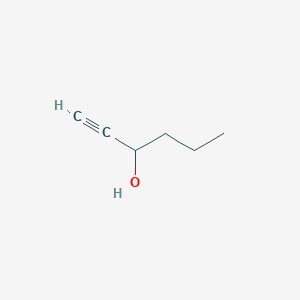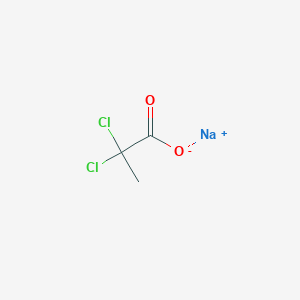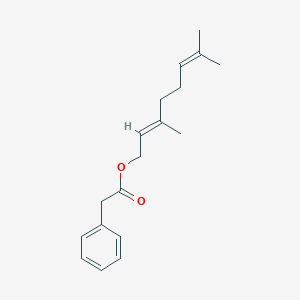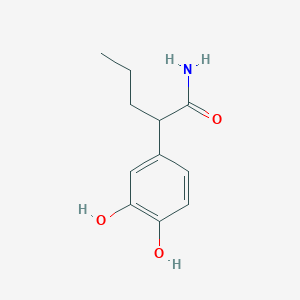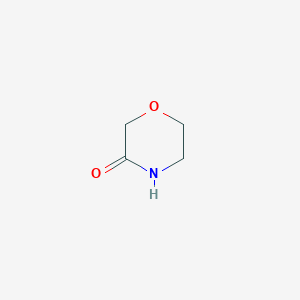
吗啉-3-酮
描述
Morpholin-3-one is a heterocyclic organic compound featuring a six-membered ring containing both oxygen and nitrogen atoms. This compound is known for its versatility and is widely used in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
科学研究应用
Morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Industry: Morpholin-3-one is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Morpholin-3-one, also known as 3-ketomorpholine, primarily targets Monoacylglycerol Lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders . It also targets Phosphoribosylglycinamide formyltransferase 2 , Alpha-xylosidase , and Granulysin .
Mode of Action
Morpholin-3-one derivatives interact with their targets, such as MAGL, to modulate their function . For instance, Morpholin-3-one derivatives have been shown to inhibit MAGL, thereby affecting endocannabinoid signaling . .
Biochemical Pathways
Morpholin-3-one affects the endocannabinoid signaling pathway by inhibiting MAGL . This can lead to changes in downstream effects related to neurological disorders.
Pharmacokinetics
It’s known that morpholin-3-one derivatives can be designed and synthesized for imaging magl via positron emission tomography (pet) . The pharmacokinetic properties of Morpholin-3-one and its impact on bioavailability are areas of ongoing research.
Result of Action
Morpholin-3-one and its derivatives have been shown to cause cell cycle arrest at the G1 phase, increase the levels of P53 and Fas, and induce A549 cell apoptosis in lung cancer . These molecular and cellular effects suggest potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of Morpholin-3-one can be influenced by various environmental factors. For instance, the selectivity of Morpholin-3-one synthesis can be controlled by different solvents . .
生化分析
Biochemical Properties
Morpholin-3-one interacts with MAGL, an enzyme that plays a crucial role in regulating endocannabinoid signaling . The nature of this interaction involves the inhibition of MAGL, thereby affecting the biochemical reactions associated with endocannabinoid signaling .
Cellular Effects
The effects of Morpholin-3-one on cells are primarily related to its impact on MAGL and endocannabinoid signaling . By inhibiting MAGL, Morpholin-3-one can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Morpholin-3-one exerts its effects by binding to MAGL and inhibiting its activity . This interaction can lead to changes in gene expression and endocannabinoid signaling, providing a molecular mechanism for the effects of Morpholin-3-one .
Temporal Effects in Laboratory Settings
In laboratory settings, Morpholin-3-one has been observed to have slow kinetics, which initially hampered its application . Structural optimization has led to the development of Morpholin-3-one derivatives with improved kinetic profiles .
Dosage Effects in Animal Models
As of now, there is limited information available on the dosage effects of Morpholin-3-one in animal models .
Metabolic Pathways
Morpholin-3-one is involved in the metabolic pathways related to endocannabinoid signaling due to its interaction with MAGL .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct Morpholin-3-one to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Morpholin-3-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 1,2-amino alcohols with α-haloacid chlorides can yield morpholin-3-one through a sequence of coupling, cyclization, and reduction reactions . Another method involves the use of trifluoroacetic acid in toluene under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of morpholin-3-one often involves large-scale synthesis using readily available starting materials. For example, the reaction of nitro aniline with various reagents can produce 4-(4-aminophenyl)-3-morpholinone, which can then be further processed to obtain morpholin-3-one . This method is efficient and yields high-purity products suitable for various applications.
化学反应分析
Types of Reactions: Morpholin-3-one undergoes a variety of chemical reactions, including:
Oxidation: Morpholin-3-one can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert morpholin-3-one to morpholine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the morpholin-3-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, morpholine derivatives, and various substituted morpholin-3-one compounds, which can be further utilized in synthetic chemistry .
相似化合物的比较
Morpholine: A structurally similar compound but lacks the carbonyl group present in morpholin-3-one.
Morpholin-2-one: Another related compound with the carbonyl group at a different position on the ring.
Uniqueness: Morpholin-3-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
属性
IUPAC Name |
morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEAAEQOQBMPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074444 | |
| Record name | 3-Morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-11-5 | |
| Record name | 3-Morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Morpholinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6P29M33NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of morpholin-3-one?
A1: Morpholin-3-one has the molecular formula C4H7NO2 and a molecular weight of 101.11 g/mol.
Q2: How can morpholin-3-ones be synthesized?
A2: Several synthetic routes have been explored for morpholin-3-ones. Classical approaches include:
- Cyclization of β-amino alcohols with 2-chloroacetyl chloride: This method offers a direct route to diversely substituted morpholin-3-ones. [, ]
- Oxidation of morpholines: Selective oxidation of the 3-position of morpholines provides access to morpholin-3-ones. []
- Ring-expansion reactions: Utilizing smaller heterocyclic substrates like β-lactams can lead to morpholin-3-ones via ring-expansion processes. [, ]
Q3: Are there any stereoselective syntheses for specific morpholin-3-one isomers?
A3: Yes, several stereoselective approaches have been developed, including:
- Alkylation of N-protected-5-substituted morpholin-3-ones: Alkylation occurs opposite to the existing side chain, allowing for stereocontrol. []
- Aldol condensation and reduction: Using the protected morpholin-3-one enolate with aldehydes followed by dehydration and reduction enables the synthesis of specific diastereomers. []
- Dynamic kinetic resolution-based asymmetric transfer hydrogenation: This method allows for the efficient synthesis of enantiomerically enriched 2-(hydroxyphenylmethyl)morpholin-3-ones. []
Q4: What are the primary applications of morpholin-3-one derivatives in medicinal chemistry?
A4: Morpholin-3-one derivatives are primarily explored as:
- Enzyme inhibitors: Notably, they are key structural motifs in Factor Xa inhibitors, such as Rivaroxaban, a prominent anticoagulant drug. [, , , , ]
- Building blocks for pharmaceuticals: Their versatility makes them valuable intermediates for synthesizing a wide range of bioactive molecules. [, , ]
Q5: How does the structure of morpholin-3-one contribute to its biological activity?
A5: The morpholin-3-one ring serves as a scaffold that can be readily functionalized. Substituents at various positions on the ring can influence its physicochemical properties and interactions with biological targets. [, , ]
Q6: Can you elaborate on the role of morpholin-3-one in Rivaroxaban and its interaction with Factor Xa?
A6: In Rivaroxaban, the morpholin-3-one moiety acts as a crucial pharmacophore, forming key interactions with the S1 and S4 pockets of the Factor Xa enzyme. The carbonyl group participates in hydrogen bonding, while the aromatic substituent at the 4-position contributes to hydrophobic interactions. These interactions contribute to Rivaroxaban's high potency and selectivity as a Factor Xa inhibitor. [, , ]
Q7: Are there any studies exploring the Structure-Activity Relationship (SAR) of morpholin-3-one derivatives?
A7: Yes, numerous studies have investigated the SAR of morpholin-3-ones, revealing crucial insights:
- Substituents at the 4-position: Aromatic substituents with electron-withdrawing groups often enhance activity against Factor Xa. [, ]
- Modifications at the 2-position: Introducing various heterocycles or substituents at the 2-position can modulate activity and selectivity for different targets. [, ]
- Stereochemistry: The stereochemistry of substituents on the morpholin-3-one ring can significantly influence its binding affinity and selectivity for enzymes. [, , ]
Q8: Have computational studies been employed to understand the properties of morpholin-3-one derivatives?
A8: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been used to:
- Rationalize reaction mechanisms: DFT calculations provide insights into the ring transformation reactions of morpholin-3-one precursors. []
- Study conformational preferences: Computational studies help determine the preferred conformations of morpholin-3-one derivatives and their influence on biological activity. []
- Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models, based on computational descriptors, aid in predicting the activity of novel morpholin-3-one analogues. []
Q9: What analytical techniques are commonly used to characterize and quantify morpholin-3-ones?
A9: Various analytical methods are employed, including:
- Spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation. [, , ]
- Chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are utilized for separation, purification, and analysis. []
Q10: What are some future directions for research on morpholin-3-ones?
A10: Future research can focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



